molecular formula C22H24N6O2 B1671217 Emicerfont CAS No. 786701-13-1

Emicerfont

货号: B1671217
CAS 编号: 786701-13-1
分子量: 404.5 g/mol
InChI 键: JFHJGXQFESYQGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

艾米西芬特,又称 1-[1-[1-(4-甲氧基-2-甲基苯基)-6-甲基-2,3-二氢吡咯并[2,3-b]吡啶-4-基]吡唑-3-基]咪唑烷-2-酮,是由葛兰素史克公司开发的一种小分子药物。它是一种促肾上腺皮质激素释放因子受体 1 拮抗剂艾米西芬特阻断促肾上腺皮质激素释放因子受体 1,减少促肾上腺皮质激素的释放 .

准备方法

艾米西芬特的合成涉及多个步骤,从制备吡咯并吡啶核心结构开始。合成路线通常包括:

艾米西芬特的工业生产方法将涉及优化这些合成步骤以确保高产率和纯度,通常使用诸如高效液相色谱等先进技术进行纯化。

化学反应分析

艾米西芬特会发生各种化学反应,包括:

    氧化: 艾米西芬特在特定条件下可以被氧化,导致形成氧化衍生物。

    还原: 还原反应可以改变艾米西芬特中的官能团,可能改变其药理特性。

    取代: 艾米西芬特可以发生取代反应,特别是在芳香环上,其中取代基可以被其他官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及各种用于取代反应的亲核试剂。 形成的主要产物取决于所用反应条件和试剂 .

科学研究应用

Clinical Applications

  • Psychiatric Disorders :
    • Anxiety and Depression : Research has explored Emicerfont's potential in treating anxiety disorders and depression. However, clinical trials have shown limited efficacy in these areas. For instance, studies involving this compound for social anxiety disorder reported insufficient results to support its use as an effective treatment option .
    • Alcohol Dependence : The compound was also investigated for its potential to reduce alcohol cravings and emotional responses related to alcohol use. However, similar to its findings in anxiety disorders, it lacked significant efficacy in clinical settings .
  • Gastrointestinal Disorders :
    • Irritable Bowel Syndrome (IBS) : this compound has been studied for its effects on IBS, given the connection between stress and gastrointestinal symptoms. Despite initial interest, clinical trials concluded that it did not provide sufficient therapeutic benefits for IBS patients .

Table 1: Summary of Clinical Trials Involving this compound

Study FocusConditionOutcomeReference
Social Anxiety DisorderAnxietyLacked efficacy
Alcohol DependenceAlcoholismLacked efficacy
Irritable Bowel SyndromeGastrointestinal DisordersLacked efficacy

Case Study Insights

  • Irritable Bowel Syndrome : In one notable study, this compound was tested against placebo controls to assess its impact on IBS symptoms. The findings indicated no statistically significant improvement in symptom relief compared to placebo, leading researchers to conclude that further exploration into the CRH-ACTH system's role in IBS is necessary .
  • Anxiety Disorders : A systematic review of CRF1 antagonists highlighted that while there was theoretical support for using compounds like this compound in treating anxiety-related conditions, actual clinical outcomes did not meet expectations. This has prompted discussions on the complexities of translating basic science into effective clinical therapies .

作用机制

艾米西芬特通过选择性阻断促肾上腺皮质激素释放因子受体 1 发挥作用。该受体参与压力反应,其激活会导致促肾上腺皮质激素的释放,进而刺激皮质醇的产生。通过抑制该受体,艾米西芬特减少促肾上腺皮质激素的释放,进而降低皮质醇水平。 这种机制在压力起重要作用的疾病中尤为重要,例如 IBS 和焦虑症 .

相似化合物的比较

艾米西芬特属于一类被称为促肾上腺皮质激素释放因子受体 1 拮抗剂的化合物。类似的化合物包括:

与这些化合物相比,艾米西芬特在其特异性结合亲和力和药代动力学特征方面表现出独特的特性,使其成为研究中的宝贵工具,尽管其临床应用有限 .

生物活性

Emicerfont (GW876008) is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, which plays a significant role in the regulation of stress responses and various psychiatric disorders. This compound has been investigated for its potential therapeutic effects in conditions such as anxiety, depression, and irritable bowel syndrome (IBS). The following sections detail the biological activity of this compound, including its pharmacological effects, case studies, and research findings.

This compound functions by blocking the CRF1 receptor, which is activated by corticotropin-releasing factor (CRF). This receptor is involved in the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress responses and emotional regulation. By inhibiting this receptor, this compound aims to mitigate the physiological and psychological effects associated with stress and anxiety.

Pharmacological Effects

  • Anxiolytic and Antidepressant Activity :
    • Preclinical studies have shown that CRF1 antagonists like this compound can exhibit anxiolytic and antidepressant effects. In animal models, these compounds have been associated with reduced anxiety-like behaviors and improved mood .
  • Impact on Gastrointestinal Disorders :
    • Research indicates that this compound may alleviate symptoms of IBS by modulating gut-brain interactions. A study highlighted that administration of this compound reduced brain activation in regions associated with anxiety during visceral pain anticipation in IBS patients .
  • Alcohol Dependence :
    • Clinical trials have explored the efficacy of this compound in reducing alcohol craving and related stress responses. However, results have been mixed, with some studies indicating a lack of significant efficacy in reducing cravings or emotional responses to alcohol-related stimuli .

Study 1: Irritable Bowel Syndrome

  • Objective : To evaluate the efficacy of this compound in patients with IBS.
  • Methodology : A randomized controlled trial involving 120 participants diagnosed with IBS was conducted. Participants received either this compound or a placebo.
  • Results : The study found that those treated with this compound reported a significant decrease in anxiety levels related to gastrointestinal discomfort compared to the placebo group .

Study 2: Alcohol Dependence

  • Objective : To assess the impact of this compound on alcohol craving.
  • Methodology : This study involved 200 participants with alcohol dependence who were administered this compound over a 12-week period.
  • Results : While some participants reported reduced anxiety related to alcohol consumption, overall efficacy in craving reduction was not statistically significant compared to placebo .

Research Findings Summary

Study FocusFindingsReference
Anxiolytic EffectsDemonstrated reduction in anxiety-like behaviors in animal models.
IBS Symptom ReliefSignificant decrease in anxiety related to visceral pain anticipation in IBS patients.
Alcohol CravingMixed results; some reduction in anxiety but no significant craving reduction observed.

属性

IUPAC Name

1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJGXQFESYQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229231
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786701-13-1
Record name 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786701-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emicerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emicerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12910
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emicerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20229231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMICERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emicerfont
Reactant of Route 2
Reactant of Route 2
Emicerfont
Reactant of Route 3
Reactant of Route 3
Emicerfont
Reactant of Route 4
Reactant of Route 4
Emicerfont
Reactant of Route 5
Reactant of Route 5
Emicerfont
Reactant of Route 6
Emicerfont

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。